1,1,2-Trifluoroethane

説明

Historical Context of Fluorinated Ethane (B1197151) Compounds in Scientific Inquiry

The exploration of fluorinated organic compounds dates back to the early 19th century, with significant advancements occurring in the 1930s with the development of stable fluoropolymers. alfa-chemistry.comnih.gov The initial focus of organofluorine chemistry was on creating nonflammable and nontoxic refrigerants, which led to the commercial production of chlorofluorocarbons (CFCs) like CCl3F and CCl2F2. ugr.es

Over time, the detrimental impact of CFCs on the ozone layer prompted a shift towards hydrochlorofluorocarbons (HCFCs) and eventually to hydrofluorocarbons (HFCs) like 1,1,2-trifluoroethane. nih.gov This transition was driven by the need for compounds with lower ozone depletion potential. The scientific community's interest in fluorinated ethanes has thus evolved from a purely industrial application focus to include a deeper understanding of their atmospheric chemistry, environmental fate, and potential as building blocks in organic synthesis.

Scope and Significance of this compound in Contemporary Chemical Science

In the current landscape of chemical research, this compound holds significance in several key areas. While it has applications as a refrigerant, its primary role in contemporary science is as a specialized chemical intermediate and a subject of study for its fundamental properties. solubilityofthings.com

The presence of both C-H and C-F bonds of varying strengths within the same molecule makes this compound a valuable model compound for studying reaction mechanisms, particularly elimination and substitution reactions. For instance, the dehydrofluorination of this compound is a known route to synthesize 1,2-difluoroethylene, a monomer for specialty polymers. beilstein-journals.org

Furthermore, its distinct spectroscopic signature provides a rich ground for high-resolution spectroscopic studies, aiding in the refinement of theoretical models of molecular structure and dynamics. The compound's global warming potential of 397 over a 100-year period also drives research into its atmospheric lifetime and degradation pathways, contributing to a more comprehensive understanding of the environmental impact of HFCs. wikipedia.org

Methodological Approaches in this compound Investigation

The investigation of this compound employs a diverse range of modern chemical research methodologies.

Synthesis and Purification: Historically and in modern practice, the synthesis of this compound can be achieved through various routes, including the hydrogenation of 1,2-dichlorodifluoroethylene or chlorotrifluoroethylene. wikipedia.org Other reported methods involve the reaction of trichloroethane with hydrogen fluoride (B91410) or the fluorination of ethylene (B1197577) and chlorine mixtures. google.com Purification of the final product often involves distillation techniques to separate it from starting materials and byproducts. epo.org

Spectroscopic and Analytical Techniques: A battery of spectroscopic methods is used to characterize this compound. Mass spectrometry is employed to determine its molecular weight and fragmentation patterns. nist.gov Infrared (IR) and Raman spectroscopy are crucial for identifying its vibrational modes, providing insights into its molecular structure and bonding. aip.orgrsc.org Nuclear Magnetic Resonance (NMR) spectroscopy is another key tool for structural elucidation.

Computational Chemistry: Theoretical and computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are extensively used to model the properties and reactivity of this compound. acs.org These computational studies help in predicting reaction pathways, transition state geometries, and thermochemical data, complementing experimental findings.

Kinetic Studies: The gas-phase kinetics of reactions involving this compound are investigated to understand its atmospheric chemistry and combustion properties. These studies often utilize techniques like shock tubes and laser-induced fluorescence to measure reaction rates over a range of temperatures and pressures.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Physicochemical Properties of this compound wikipedia.orgnist.govchemeo.comnist.gov

| Property | Value |

| CAS Number | 430-66-0 |

| Molecular Formula | C2H3F3 |

| Molecular Weight | 84.0404 g/mol |

| Normal Boiling Point | 278 K |

| Normal Melting Point | 189 K |

| Critical Temperature | 429.8 K |

| Critical Pressure | 52.41 bar |

| Critical Density | 5.58 mol/l |

Spectroscopic Data References for this compound

| Spectroscopic Method | Reference |

| Mass Spectrometry | NIST Mass Spectrometry Data Center nist.gov |

| Infrared Spectroscopy | Journal of Chemical Physics aip.org |

| Raman Spectroscopy | Journal of the Chemical Society, Faraday Transactions rsc.org |

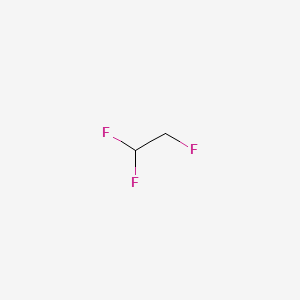

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,1,2-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3/c3-1-2(4)5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZYQOSEVSXDNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073182 | |

| Record name | 1,1,2-Trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless gas; Boiling point = 5 deg C; [Alfa Aesar MSDS] | |

| Record name | 1,1,2-Trifluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

430-66-0 | |

| Record name | 1,1,2-Trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=430-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1,1,2-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2-Trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-trifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1,2 Trifluoroethane

Catalytic Fluorination Pathways

The primary method for synthesizing 1,1,2-trifluoroethane involves the catalytic fluorination of chlorinated precursors. These pathways offer efficient routes to the desired product by facilitating the exchange of chlorine atoms with fluorine.

Ethylene (B1197577) and Chlorine Catalyzed Reactions

A notable synthetic route begins with the reaction of ethylene and chlorine. google.com In this process, ethylene and chlorine are heated in the presence of a catalyst to produce a mixture of 1,2-dichloroethane (B1671644) and 1,1,2-trichloroethane (B165190). google.com This mixture of chlorinated intermediates then undergoes fluorination to yield this compound. google.com

Hydrogen Fluoride (B91410) Reactant Systems

Hydrogen fluoride (HF) is a crucial reactant in the synthesis of this compound. In one method, a mixture of 1,2-dichloroethane and 1,1,2-trichloroethane is heated with hydrogen fluoride in the presence of a fluorination catalyst. google.com This reaction produces both 1,2-difluoroethane (B1293797) and this compound. google.com Another approach involves the fluorination of at least one chlorine-containing compound selected from 2-chloro-1,1-difluoroethane (B1223693) (HCFC-142) and 1-chloro-1,2-difluoroethane (B1345967) (HCFC-142a) with hydrogen fluoride. google.comwipo.int This reaction yields a gas mixture containing this compound, hydrogen chloride, and unreacted hydrogen fluoride. google.comwipo.int Furthermore, this compound can be produced by reacting hydrogen fluoride with starting materials such as 1,1,2-trichloroethane, 1,2-dichloro-1-fluoroethane, 1,1-dichloro-2-fluoroethane, (E,Z)-1,2-dichloroethylene, and (E,Z)-1-chloro-2-fluoroethylene. wipo.int

Specific Fluorination Catalysts and Reaction Conditions

The choice of catalyst and reaction conditions plays a critical role in the efficiency and selectivity of the fluorination process. For the gas-phase reaction of ethylene and chlorine, a composite catalyst of nickel and aluminum is utilized. google.com The subsequent fluorination of the chlorinated intermediates with hydrogen fluoride can be carried out using a variety of catalysts, including composite component catalysts containing Cr, Cu, Zn, Mg, Co, and In. google.com Specifically, a catalyst composed of Cr, Cu, and Zn in a molar ratio of 85:5:10 has been identified. google.com

Known gas-phase fluorination catalysts for the reaction of chlorine-containing compounds with hydrogen fluoride include oxides, hydroxides, halides, and halogen oxides of chromium, aluminum, cobalt, manganese, nickel, or iron, as well as their mixtures. google.com Chromium-based catalysts, in particular, have shown significant promise. smolecule.com For instance, chromium trifluoride catalysts, prepared by heating chromium trichloride (B1173362) with anhydrous hydrogen fluoride, are highly active for vapor-phase fluorination. smolecule.com The activity of chromium-containing catalysts can be further enhanced by the addition of zinc. epo.org

The reaction conditions are carefully controlled to optimize the yield of this compound. The gas-phase reaction of ethylene and chlorine is typically conducted at temperatures between 250-600 °C with a contact time of 0.1-20 seconds. google.com The fluorination of the chlorinated mixture with hydrogen fluoride occurs at a gas-phase reaction temperature of 200-550 °C. google.com When starting from HCFC-142 or HCFC-142a, the fluorination reaction is performed at a temperature of 150 to 600° C and a pressure of 0 to 2 MPaG. google.com

| Reactants | Catalyst | Temperature (°C) | Product |

| Ethylene, Chlorine | Ni-Al composite | 250-600 | 1,2-dichloroethane & 1,1,2-trichloroethane mixture |

| 1,2-dichloroethane & 1,1,2-trichloroethane mixture, Hydrogen Fluoride | Cr, Cu, Zn, Mg, Co, In composite | 200-550 | This compound & 1,2-difluoroethane |

| 2-chloro-1,1-difluoroethane or 1-chloro-1,2-difluoroethane, Hydrogen Fluoride | Oxides, hydroxides, halides of Cr, Al, Co, Mn, Ni, or Fe | 150-600 | This compound |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, electrochemical methods present a more environmentally friendly alternative. smolecule.com For example, the electrochemical synthesis of trifluoroacetamide (B147638) derivatives from 1,1,1-trichloro-2,2,2-trifluoroethane (B196229) has been demonstrated using a vitamin B12 complex as a catalyst under mild, ambient conditions. smolecule.com While not a direct synthesis of this compound, this illustrates the potential for developing greener synthetic routes for related fluorinated compounds. The development of new chemical technologies is crucial for creating cleaner and more efficient synthetic pathways to hydrofluorocarbons like this compound, which are sought as replacements for more environmentally damaging substances. researchgate.net

Industrial Synthesis Considerations for this compound

For industrial-scale production, the synthesis method must be efficient, cost-effective, and safe. The process starting from ethylene and chlorine is considered advantageous due to the low cost and availability of raw materials, simple product separation and purification, and suitability for large-scale industrial production with minimal industrial waste. google.com Continuous vapor-phase processes using gaseous hydrogen fluoride with heterogeneous catalysts are widely used in the commercial manufacturing of chlorofluorocarbons and hydrochlorofluorocarbons. nih.gov The extent of chlorine exchange for fluorine can be controlled by adjusting the hydrogen fluoride concentration, contact time, and reaction temperature. nih.govnih.gov After the reaction, the desired this compound can be separated from the resulting gas mixture using various known separation techniques, and unreacted hydrogen fluoride can be recycled back into the process. google.com

Reaction Kinetics and Mechanisms of 1,1,2 Trifluoroethane

Gas-Phase Dehydrofluorination Processes

Under high-temperature conditions, the dominant reaction pathway for 1,1,2-trifluoroethane is the unimolecular elimination of hydrogen fluoride (B91410) (HF). This process, known as dehydrofluorination, leads to the formation of various difluoroethylene isomers.

Shock-Induced Competitive Dehydrofluorinations of this compound

Investigations using single-pulse shock tubes have demonstrated that the thermal decomposition of this compound at temperatures between 1100 and 1250°K results in three competitive molecular elimination pathways. dss.go.th These reactions produce three distinct isomers of difluoroethylene as the primary carbon-containing products. dss.go.th this compound is notable among fluoroethanes for undergoing dehydrofluorination that yields more than one olefin. dss.go.th

The three competing elimination processes are as follows:

CH₂FCHF₂ → CH₂CF₂ + HF (forming 1,1-difluoroethylene)

CH₂FCHF₂ → trans-CHFCHF + HF (forming trans-1,2-difluoroethylene)

CH₂FCHF₂ → cis-CHFCHF + HF (forming cis-1,2-difluoroethylene)

The rate constants for these three molecular elimination reactions have been determined and are detailed in the table below. dss.go.th The differences observed in the rate constants are attributed to the intramolecular interactions of the fluorine atoms within the molecule. dss.go.th

Arrhenius Parameters for the Dehydrofluorination of this compound

| Reaction Pathway | Log (k/sec⁻¹) | Activation Energy (Eₐ) (kcal/mol) |

| Formation of 1,1-difluoroethylene | 13.0 ± 0.5 | 65.4 ± 2.6 |

| Formation of trans-1,2-difluoroethylene | 14.1 ± 0.5 | 69.1 ± 2.9 |

| Formation of cis-1,2-difluoroethylene | 13.5 ± 0.5 | 64.5 ± 2.6 |

Data sourced from studies conducted between 1100 and 1250°K. dss.go.th

Mechanistic Investigations of Hydrogen Fluoride Elimination Pathways

The mechanism of hydrogen fluoride elimination from this compound is understood as a unimolecular process that proceeds through a transition state. Theoretical predictions of the reaction rates, using a modified semi-ion pair model, have been found to be in good agreement with experimental results from shock-tube studies. dss.go.th

In studies involving chemically activated this compound, the rates of HF elimination have been compared to the rates of collisional stabilization. This research provides insight into the competition between the energized molecule decomposing via HF elimination versus being deactivated through collisions with other molecules. Reasonable activation energy values for the different HF elimination pathways have been established through these studies.

The primary pathways for HF elimination involve either α,α-elimination or α,β-elimination. The thermal decomposition of this compound primarily follows three distinct α,β-elimination channels, corresponding to the formation of the three observed difluoroethylene isomers. dss.go.th

Atmospheric Oxidation Kinetics

In the troposphere, the degradation of this compound is driven by chemical reactions rather than direct photolysis. The process is initiated by attack from naturally occurring hydroxyl (OH) radicals, which is the rate-determining step for its atmospheric lifetime. noaa.gov

Hydroxyl Radical Reactions with this compound

The atmospheric oxidation of this compound (CH₂FCHF₂) is initiated by hydrogen atom abstraction by the hydroxyl radical. This can occur at two different positions on the molecule, leading to two distinct fluoroalkyl radicals:

CH₂FCHF₂ + OH• → ĊHFCHF₂ + H₂O

CH₂FCHF₂ + OH• → CH₂FCF₂• + H₂O

Kinetic Parameters for the Reaction of OH Radicals with this compound d-nb.info

| Parameter | Value | Temperature Range (K) |

| k₂₉₈ | 2.5 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | 298 |

| Arrhenius Expression (k(T)) | 3.3 x 10⁻¹² exp(-1450/T) cm³ molecule⁻¹ s⁻¹ | 280-370 |

Atmospheric Degradation Pathway Analysis of this compound

Following the initial hydrogen abstraction by OH radicals, the resulting fluoroalkyl radicals (ĊHFCHF₂ and CH₂FCF₂•) undergo a series of rapid reactions. The general mechanism for the atmospheric degradation of hydrofluorocarbons provides a model for the subsequent steps. noaa.gov

Peroxy Radical Formation: The initial fluoroalkyl radicals react quickly with atmospheric oxygen (O₂) to form the corresponding peroxy radicals (RO₂•):

ĊHFCHF₂ + O₂ → CHFCHF₂O₂•

CH₂FCF₂• + O₂ → CH₂FCF₂O₂•

Alkoxy Radical Formation: In the troposphere, these peroxy radicals primarily react with nitric oxide (NO) to form alkoxy radicals (RO•) and nitrogen dioxide (NO₂). noaa.gov

CHFCHF₂O₂• + NO → CHFCHF₂O• + NO₂

CH₂FCF₂O₂• + NO → CH₂FCF₂O• + NO₂

Alkoxy Radical Decomposition: The fate of the resulting alkoxy radicals is a critical and complex part of the degradation pathway. noaa.gov Drawing analogies from similar hydrofluorocarbons, these unstable radicals are expected to decompose primarily via C-C bond cleavage. ecetoc.org

The CH₂FCF₂O• radical is expected to cleave its C-C bond to yield carbonyl fluoride (CF₂O) and a CH₂FO• radical.

The CHFCHF₂O• radical can decompose to yield formyl fluoride (HC(O)F) and a CHF₂• radical.

The final degradation products from these pathways are expected to include compounds such as hydrofluoric acid (HF), carbon dioxide (CO₂), carbonyl fluoride, and formyl fluoride. The precise branching ratios and the full spectrum of intermediate and final products are subject to ongoing research. noaa.gov

Computational Chemistry and Spectroscopic Characterization of 1,1,2 Trifluoroethane

Quantum-Chemical Studies

The molecular structure, conformational landscape, and electronic properties of 1,1,2-trifluoroethane (CH₂FCHF₂) have been extensively investigated using a variety of quantum-chemical methods. These computational approaches provide detailed insights that complement and help interpret experimental spectroscopic data.

Ab Initio Investigations of Molecular Structure

Ab initio calculations, which are based on first principles of quantum mechanics without the inclusion of experimental data, have been employed to determine the geometry of this compound. researchgate.netuwimona.edu.jm These studies, often utilizing methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) in conjunction with various basis sets (e.g., 6-31G**), provide a theoretical framework for understanding its three-dimensional arrangement. researchgate.netuwimona.edu.jmresearchgate.net The primary focus of these investigations is to predict bond lengths, bond angles, and dihedral angles that define the molecule's structure. uwimona.edu.jmresearchgate.net

Conformational Analysis and Internal Rotation Barriers

The presence of a single carbon-carbon bond in this compound allows for internal rotation, leading to different spatial arrangements of its atoms, known as conformations. britannica.comnih.govnih.gov For this compound, two primary conformers are of interest: a gauche form with C₁ symmetry and another conformer with Cₛ symmetry. researchgate.net

Computational studies have shown that the gauche conformer (with C₁ symmetry) is more stable than the Cₛ conformer in the gas phase by approximately 1.06 ± 0.4 kcal/mol. researchgate.net This energy difference is a critical factor in determining the relative populations of the conformers at a given temperature. The barrier to internal rotation, which is the energy required to convert between conformers, has also been a subject of computational analysis. researchgate.netbritannica.com Understanding these rotational barriers is essential for describing the molecule's dynamic behavior. britannica.comnih.govnih.gov Interestingly, in the liquid phase, the Cₛ conformer is found to be more stable by 1.03 ± 0.06 kcal/mol, and it is the only conformer present in the crystalline solid state. researchgate.net

| Phase | More Stable Conformer | Energy Difference (kcal/mol) | Reference |

|---|---|---|---|

| Gas | Gauche (C₁) | 1.06 ± 0.4 | researchgate.net |

| Liquid | Cₛ | 1.03 ± 0.06 | researchgate.net |

| Solid | Cₛ (exclusive) | - | researchgate.net |

Vibrational Assignments and Force Constants

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrations. umich.edunist.gov Quantum-chemical calculations are instrumental in assigning the observed vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.netumich.edunist.gov For this compound, a complete set of vibrational assignments has been proposed based on both experimental spectra and theoretical calculations. researchgate.netnist.gov

Force constants, which describe the stiffness of a chemical bond or the resistance to bending of a bond angle, can be derived from these calculations. umich.edunist.gov These constants are fundamental parameters in molecular mechanics and are crucial for accurately simulating the vibrational spectra of the molecule. umich.edu The calculated frequencies and force constants for this compound have been shown to be in good agreement with experimental data. nist.gov

Bond Length Relationships and Geometrical Parameters

Quantum-chemical studies provide precise values for the geometrical parameters of this compound, including the lengths of its carbon-carbon, carbon-hydrogen, and carbon-fluorine bonds, as well as the angles between these bonds. allen.inolexsys.org These parameters are influenced by factors such as atomic size, bond order, and the electronegativity of the bonded atoms. allen.in For instance, the C-F bonds are significantly shorter and stronger than C-H or C-C bonds due to the high electronegativity of fluorine.

The study of bond length relationships can reveal trends across a series of related molecules. cleanenergywiki.org For example, comparing the C-C bond length in this compound to other fluorinated ethanes can provide insights into the electronic effects of fluorine substitution. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| C-C Bond Length (Å) | ~1.54 | |

| C-F Bond Length (Å) | ~1.32-1.35 |

Electronic Properties and Orbital Energetics (HOMO-LUMO Gap)

The electronic properties of a molecule are determined by the arrangement and energies of its molecular orbitals. researchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. ossila.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the energy of the LUMO is related to its ability to accept electrons (its electron affinity). ossila.comajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and stability. ossila.comresearchgate.netajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity. researchgate.net Computational methods are used to calculate the energies of these frontier orbitals and the resulting energy gap for this compound. nist.gov

Ionization and Electron Affinity Calculations

Theoretical calculations can provide quantitative predictions of a molecule's ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added). thattutorguy.comresearchgate.net These properties are fundamental to understanding the molecule's behavior in chemical reactions, particularly those involving electron transfer. researchgate.netresearchgate.net For this compound, computational studies have been performed to determine these values, which can then be compared with experimental data obtained from techniques like photoelectron spectroscopy. nist.govresearchgate.net

Proton Affinity Studies

Proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase. It represents the negative of the enthalpy change for the protonation reaction of a neutral molecule (B) to form its conjugate acid (BH⁺): B + H⁺ → BH⁺. wikipedia.org A higher proton affinity indicates a stronger base. wikipedia.org

Computational chemistry provides methods to calculate proton affinities. These calculations are crucial in the absence of experimental data and for understanding the structure-property relationships that govern basicity.

Excited State and Transition State Analysis

The study of excited states and transition states is crucial for understanding the photochemistry and reactivity of molecules. Excited states are higher energy states of a molecule, and transitions between these states govern how a molecule absorbs and emits light. Transition states are intermediate structures along a reaction coordinate, representing the highest energy point on the path from reactants to products.

For halogenated hydrocarbons, computational analysis can elucidate the potential energy surfaces for reactions such as unimolecular elimination. researchgate.net In the case of related fluoroethanes like 1,1,1-trifluoroethane (B1214931), studies have investigated the thermal unimolecular elimination of hydrogen fluoride (B91410) (HF). researchgate.netcapes.gov.br These studies often involve the characterization of a four-center transition state. capes.gov.br

Computational methods allow for the analysis of various excited states, including both singlet and triplet states. nih.gov The relative energies of these states are important for predicting photochemical behavior. The analysis often involves understanding how transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), contribute to these excited states. nih.gov For complex molecules, the lowest energy excited state is not always a simple HOMO-LUMO transition due to factors like Coulomb attraction and exchange repulsion. nih.gov

Basis Set Extrapolation Methodologies

In computational chemistry, the accuracy of calculations is highly dependent on the "basis set" used to represent the electronic wave function. A finite basis set introduces an error known as basis set superposition error (BSSE). nih.gov Basis set extrapolation is a technique used to estimate the results of a calculation at the complete basis set (CBS) limit, effectively removing the error associated with the finite basis set. uni-muenchen.de

These methods are particularly important for highly correlated electronic structure methods where basis set effects are significant. uni-muenchen.de Common extrapolation schemes are often used with systematically developed basis set families, such as the correlation-consistent basis sets (e.g., cc-pVnZ). uni-muenchen.de

The extrapolation can be performed for different components of the total energy, such as the Hartree-Fock (SCF) energy and the correlation energy. uni-mainz.de Different formulas are used for each component. For the SCF energy, an exponential form is often used, while for the correlation energy, an inverse power of the basis set's cardinal number is common. uni-mainz.de

Table 1: Common Basis Set Extrapolation Formulas

| Energy Component | Typical Extrapolation Formula |

| Hartree-Fock (SCF) Energy | E(X) = E(CBS) + a * exp(-b*X) |

| Correlation Energy | E(X) = E(CBS) + c / X³ |

Where E(X) is the energy with a basis set of cardinal number X, and E(CBS) is the extrapolated energy at the complete basis set limit. a, b, and c are fitting parameters. uni-mainz.de

These methodologies can be applied to calculate various molecular properties with high accuracy, including energies, geometries, and vibrational frequencies. uni-mainz.de

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules. While specific ¹H NMR or ¹³C NMR spectral data for this compound were not found in the provided search results, the principles of NMR can be applied to predict its spectral features. The ¹⁹F NMR spectrum would be particularly informative due to the three fluorine atoms. The chemical shifts and coupling constants would be influenced by the different chemical environments of the fluorine atoms on the C1 and C2 carbons.

For comparison, the NMR spectra of other fluorinated ethanes, such as 1,1,2-trichloro-1,2,2-trifluoroethane and 1-chloro-1,1,2-trifluoroethane, have been studied. nih.gov These studies provide insights into the types of spin-spin coupling patterns that can be expected.

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The NIST WebBook provides mass spectral data for this compound (CH₂FCHF₂). nist.gov The electron ionization (EI) mass spectrum shows a parent peak corresponding to the molecular ion and various fragment ions.

Table 2: Key Mass Spectral Data for this compound

| m/z | Ion |

| 84 | [C₂H₃F₃]⁺ (Molecular Ion) |

| 65 | [CHF₂]⁺ |

| 51 | [CHF₂]⁺ |

| 33 | [CH₂F]⁺ |

Data sourced from the NIST Chemistry WebBook. nist.gov

The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for its identification. The analysis of volatile halogenated hydrocarbons by mass spectrometry is a subject of significant interest. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The vibrational spectra of this compound have been recorded in gaseous, liquid, and solid states. spiedigitallibrary.org Studies have focused on the conformational preferences of the molecule as a function of temperature and physical state. spiedigitallibrary.org

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to C-H, C-F, and C-C bond vibrations. Vibrational assignments have been made for both the C₁ and Cₛ conformers of the molecule. acs.org For instance, in the solid state, three bands observed at 1140, 1098, and 1042 cm⁻¹ are attributed to the C-F stretching modes of the C₁ conformer. acs.org The study of torsional vibrations in the far-infrared region has also been a subject of research. spiedigitallibrary.org

Environmental Impact and Atmospheric Chemistry of 1,1,2 Trifluoroethane

Global Warming Potential (GWP) Assessment

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂). gluckmanconsulting.com 1,1,2-Trifluoroethane is recognized as a greenhouse gas due to its ability to absorb outgoing infrared radiation. acs.org

Different assessment reports from the Intergovernmental Panel on Climate Change (IPCC) have provided slightly varying GWP values for this compound over a 100-year time horizon. The IPCC's Fourth Assessment Report (AR4) lists a GWP of 353, a value which is used for regulatory purposes in various regions. umweltbundesamt.deepa.govmoenv.gov.tw The Fifth Assessment Report (AR5) provided a slightly lower value of 328. umweltbundesamt.deghgprotocol.org These values are significantly lower than that of its isomer, 1,1,1-trifluoroethane (B1214931) (HFC-143a), which has a 100-year GWP of 4,470 (AR4) and 4,800 (AR5). umweltbundesamt.deghgprotocol.org

The following table summarizes the GWP values for this compound from different IPCC reports.

| Reporting Body | Time Horizon | GWP Value |

| IPCC Fourth Assessment Report (AR4) | 100-year | 353 umweltbundesamt.demoenv.gov.tw |

| IPCC Fifth Assessment Report (AR5) | 100-year | 328 umweltbundesamt.deghgprotocol.org |

Atmospheric Lifetime and Degradation Pathways

The atmospheric lifetime of a compound is a critical factor in determining its GWP. For hydrofluorocarbons, the primary removal mechanism from the atmosphere is through reaction with hydroxyl (OH) radicals in the troposphere. copernicus.orgacs.orgecetoc.org

The atmospheric lifetime of this compound's isomer, HFC-143a, has been estimated to be around 51 to 52 years. copernicus.orgacs.org The degradation of HFC-143a is initiated by its reaction with OH radicals, leading to the formation of trifluoroacetaldehyde (B10831) (CF₃CHO) as a stable intermediate. ecetoc.org This intermediate can then undergo further reactions or photolytic cleavage. ecetoc.org While specific, detailed degradation pathway studies for this compound were not as prevalent in the search results, the general principle of OH radical reaction being the primary degradation pathway for HFCs is well-established. acs.orgecetoc.org A portion of these compounds can also be removed in the stratosphere. noaa.gov

Regulatory and Climate Treaty Relevance

Due to their contribution to global warming, hydrofluorocarbons are included in the basket of greenhouse gases regulated under international climate agreements. umweltbundesamt.decetesb.sp.gov.br The Kyoto Protocol to the United Nations Framework Convention on Climate Change (UNFCCC) was an early international treaty that included HFCs. umweltbundesamt.decetesb.sp.gov.br

More recently, the Kigali Amendment to the Montreal Protocol established a global phase-down of the production and consumption of HFCs. umweltbundesamt.deepa.gov This amendment treats HFCs as a "basket" of gases, with reduction targets measured in tonnes of CO₂ equivalent, which is calculated by multiplying the mass of the gas by its GWP. gluckmanconsulting.com

In the United States, the American Innovation and Manufacturing (AIM) Act directs the Environmental Protection Agency (EPA) to phase down HFC production and consumption. epa.gov Regulations such as the Technology Transitions Rule use the GWP values from the IPCC's AR4 to implement these phasedowns. epa.gov Similarly, the European Union has regulations in place to control fluorinated greenhouse gases, with a phase-out of HFCs placed on the market scheduled to continue until 2050. umweltbundesamt.deeuropa.eu These regulations often include bans on the use of HFCs in new equipment, such as the EU's prohibition of refrigerants with a GWP of more than 150 in new passenger cars since 2017. umweltbundesamt.de

Advanced Research Topics and Future Directions for 1,1,2 Trifluoroethane

Development of Novel Analytical Methods for Environmental Monitoring of 1,1,2-Trifluoroethane

The detection and quantification of this compound in the environment are crucial for monitoring its atmospheric concentration and potential impact. Researchers are continuously working on developing more sensitive and efficient analytical methods.

Recent advancements include the use of a modified gas chromatograph coupled with an electron capture detector (GC-ECD) system. This novel method has been developed to analyze dry mole fractions of various trace gases, including 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113), from stratospheric air samples with high vertical resolution. copernicus.orgresearchgate.net This technique is particularly valuable for understanding the distribution and transport of such compounds in the upper atmosphere. copernicus.orgresearchgate.net

Another approach involves whole air collection in passivated stainless steel canisters, followed by analysis using an automated gas chromatographic system with multiple detectors. epa.gov This method has demonstrated good precision for a range of volatile organic compounds, including 1,1,2-trichloro-1,2,2-trifluoroethane. epa.gov For water samples, a common method is "Volatile organic compounds in Water by Purge and Trap Capillary-Column GC/MS" (USEPA method 6200B), which has a reported detection limit of 0.06 ppb for 1,1,2-trichloro-1,2,2-trifluoroethane. nj.gov

Furthermore, for the broader category of fluorinated compounds, a new approach for detecting total fluorine in wastewater is being developed. This method uses high-resolution continuum source graphite (B72142) furnace molecular absorption spectrometry (HR-CS GF MAS) to provide a species-unspecific response, which could be instrumental in screening for the presence of a wide range of fluorinated pollutants.

Table 1: Comparison of Analytical Methods for Fluorinated Ethanes

| Analytical Method | Target Analyte(s) | Sample Matrix | Key Features |

| Gas Chromatography-Electron Capture Detector (GC-ECD) | CFC-113 and other trace gases | Stratospheric Air | High vertical resolution, cost-effective for stratospheric monitoring. copernicus.orgresearchgate.net |

| Automated Gas Chromatography with Multiple Detectors | 1,1,2-trichloro-1,2,2-trifluoroethane and other VOCs | Ambient Air | High precision, utilizes passivated stainless steel canisters for sample collection. epa.gov |

| Purge and Trap GC/MS (USEPA Method 6200B) | 1,1,2-trichloro-1,2,2-trifluoroethane | Water | Low detection limit (0.06 ppb). nj.gov |

| High-Resolution Continuum Source Graphite Furnace Molecular Absorption Spectrometry (HR-CS GF MAS) | Total Fluorine | Wastewater | Species-unspecific, rapid screening tool. |

Exploration of New Industrial Applications and Formulations for this compound

Research into new industrial uses for this compound and its derivatives continues to expand, driven by the need for specialized and effective chemical solutions. While its isomer, 1,1,1-trifluoroethane (B1214931) (HFC-143a), is well-established as a refrigerant, particularly in blends like R-404A and R-507A, the unique properties of this compound make it a candidate for other niche applications. copernicus.orgunep.orgcopernicus.orgpurdue.edu

One area of exploration is its use as a precursor in chemical synthesis. For instance, dehydrofluorination of this compound can yield 1,2-difluoroethylene, a valuable monomer. beilstein-journals.org This reaction can be carried out using a base or various metal-based catalysts. beilstein-journals.org

The solvent properties of fluorinated ethanes are also of significant interest. solubilityofthings.com this compound's solubility characteristics, being moderately soluble in water but highly soluble in many organic solvents, make it potentially useful in specialized cleaning and extraction processes. solubilityofthings.com Its chemical stability, a result of the strong carbon-fluorine bonds, is an advantage in applications where reactivity is undesirable. solubilityofthings.com

The development of new formulations is another active area of research. International standard formulations for the thermodynamic properties of HFC-143a have been developed, which are crucial for designing and optimizing refrigeration systems. nist.govresearchgate.net Similar detailed characterization for this compound could open doors to its use in new refrigerant blends or other thermodynamic applications.

Theoretical Advancements in Predicting this compound Properties and Reactions

Computational chemistry and theoretical modeling are increasingly powerful tools for predicting the properties and reactivity of molecules like this compound, often guiding experimental work.

High-accuracy theoretical thermochemistry methods are being used to calculate the enthalpies of formation for fluoroethanes. researchgate.net These calculations are essential for developing accurate reaction models for processes like thermal destruction. researchgate.net Theoretical studies have also been employed to investigate the conformational consequences of incorporating the 1,1,2-trifluoroethylene tether into larger molecules, revealing the influence of steric and hyperconjugative interactions on molecular shape. goettingen-research-online.de

Quantum chemical calculations have been instrumental in elucidating the electronic properties and dissociative channels of related fluoroethanes, such as 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a). researchgate.net These studies can predict the fragments formed upon ionization, which is valuable information for applications like plasma etching in semiconductor manufacturing. researchgate.net Similar computational approaches can provide detailed insights into the bond dissociation energies and reaction pathways of this compound.

Table 2: Theoretical Methods and Their Applications to Fluoroethanes

| Theoretical Method | Application | Key Findings |

| High-Accuracy Thermochemistry (e.g., Gn methods) | Calculation of Enthalpies of Formation | Provides accurate thermochemical data for reaction modeling. researchgate.net |

| Density Functional Theory (DFT) | Conformational Analysis | Elucidates the influence of fluorine substitution on molecular geometry. goettingen-research-online.de |

| Quantum Chemical Calculations | Ionization and Dissociation Pathways | Predicts fragmentation patterns and electronic properties. researchgate.net |

Q & A

Q. What laboratory synthesis methods are commonly used for 1,1,2-Trifluoroethane?

A two-step approach involves chlorination of ethylene to form 1,1,2-trichloroethane intermediates, followed by fluorination with hydrogen fluoride (HF) using catalysts like SbCl₃ or Cr₂O₃. Reaction conditions (e.g., 150–200°C, 5–10 bar) and molar ratios (Cl₂:C₂H₄ = 1.2:1) are critical for minimizing byproducts such as CFC-113 .

Q. What thermodynamic properties are essential for evaluating this compound in refrigeration systems?

Key parameters include boiling point (-28.4°C), vapor pressure (1.2 bar at 25°C), and enthalpy of vaporization (22.5 kJ/mol). Calorimetric studies under controlled pressure (0.1–10 bar) are recommended to validate phase stability and compatibility with lubricants .

Q. What safety protocols are critical for handling this compound in laboratories?

Use NIOSH-approved respirators for concentrations >500 ppm, nitrile gloves, and fume hoods. Immediate eye irrigation (15 minutes) and oxygen therapy are required for exposure. ASTM D4995-10 outlines solvent-grade purity standards to reduce toxicity risks .

Q. How is this compound quantified in environmental samples?

EPA Method 8260B employs purge-and-trap gas chromatography (GC) with electron capture detection (ECD), achieving detection limits of 0.1 ppb in water. For air, thermal desorption coupled with FTIR ensures real-time monitoring (±5% accuracy) .

Q. What molecular features govern the reactivity of this compound?

The asymmetric fluorine distribution (CCl₂F-CF₃) creates a dipole moment (1.78 D), favoring nucleophilic substitution at the less fluorinated carbon. Steric hindrance from CF₃ groups slows SN2 mechanisms, necessitating polar aprotic solvents like DMF for efficient fluorination .

Advanced Research Questions

Q. How can catalytic systems be optimized for hydrodechlorination of CFC-113 to this compound?

Ruthenium catalysts on activated carbon (1–3 wt% loading) achieve >95% selectivity at 200°C. Reducing particle size to <5 nm and adding Fe/Co promoters enhance H₂ activation. Fixed-bed reactors require kinetic modeling to address temperature gradients and H₂ diffusion limitations .

Q. What methodologies resolve contradictions in inhalation toxicity data for this compound?

Discrepancies in LC₅₀ values (e.g., 12,500 ppm vs. 15,000 ppm in rats) demand standardized exposure protocols (4-hour vs. 6-hour sessions). Cross-validation using in vitro alveolar cell assays and PBPK modeling reconciles interspecies differences .

Q. How do azeotropic mixtures improve solvent efficiency in precision cleaning?

Ternary azeotropes with methylene chloride and cyclopentane (60:30:10 wt%) lower boiling points to ~40°C, enabling residue-free cleaning. GC-MS verifies azeotropic stability, while Hansen solubility parameters guide formulation adjustments for polymer compatibility .

Q. What computational models predict decomposition kinetics of this compound under oxidative conditions?

DFT calculations (B3LYP/6-311++G**) identify CF₃CH₂• radicals as primary intermediates. Master equation analysis (MESS software) correlates with experimental Arrhenius parameters (Eₐ = 120 kJ/mol), validated via shock tube studies at 800–1200 K .

Q. How can batch variability in gas-phase fluorination synthesis be mitigated?

Inline Raman spectroscopy monitors Cl/F ratios in real-time, while fractional distillation (20 theoretical plates) removes CFC-113 impurities (<0.01%). DoE optimizes residence time (90–120 s) and temperature gradients in catalyst beds .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。